molecular formula C7H13NO3 B14059790 6-(Methylamino)hexahydrofuro[3,2-b]furan-3-ol

6-(Methylamino)hexahydrofuro[3,2-b]furan-3-ol

Katalognummer: B14059790
Molekulargewicht: 159.18 g/mol
InChI-Schlüssel: GGTUTKZRURXZLS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Methylamino)hexahydrofuro[3,2-b]furan-3-ol is a chemical compound with the molecular formula C7H13NO3 It is a bicyclic compound containing a furan ring fused to a tetrahydrofuran ring, with a methylamino group attached to the hexahydro ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)hexahydrofuro[3,2-b]furan-3-ol can be achieved through several methods. One common approach involves the stereoselective hydrogenation of a glycofuranoside derivative, followed by a Lewis acid-catalyzed anomeric reduction and a Baeyer-Villiger oxidation . Another method involves the reaction of a compound with a halogenating agent, followed by dehalogenation and cyclization steps .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, temperature control, and purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Methylamino)hexahydrofuro[3,2-b]furan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amine or alcohol derivatives .

Wirkmechanismus

The mechanism of action of 6-(Methylamino)hexahydrofuro[3,2-b]furan-3-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(Methylamino)hexahydrofuro[3,2-b]furan-3-ol is unique due to its specific substitution pattern and the presence of the methylamino group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective .

Eigenschaften

Molekularformel

C7H13NO3

Molekulargewicht

159.18 g/mol

IUPAC-Name

3-(methylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol

InChI

InChI=1S/C7H13NO3/c1-8-4-2-10-7-5(9)3-11-6(4)7/h4-9H,2-3H2,1H3

InChI-Schlüssel

GGTUTKZRURXZLS-UHFFFAOYSA-N

Kanonische SMILES

CNC1COC2C1OCC2O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.